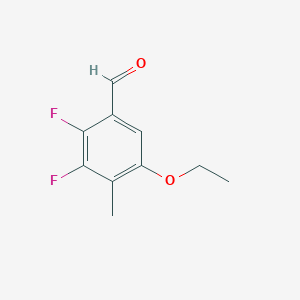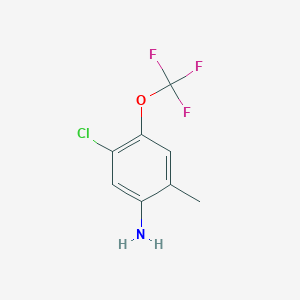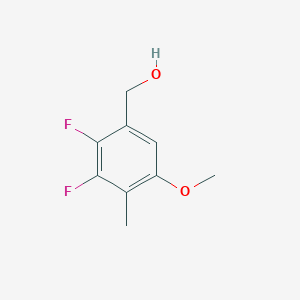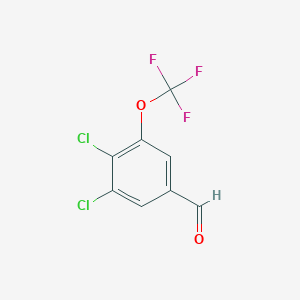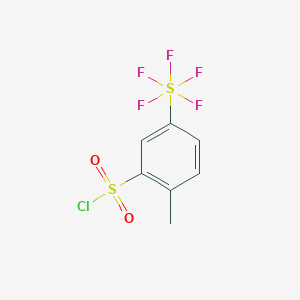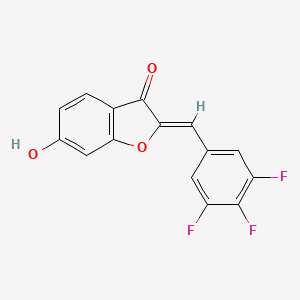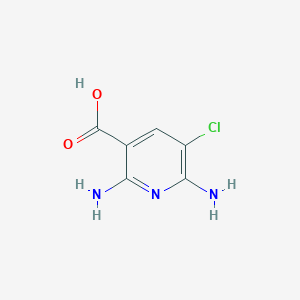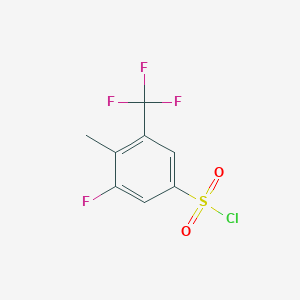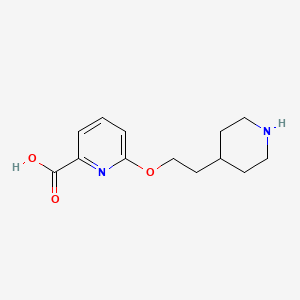
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Vue d'ensemble
Description
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a 3-fluoro-4-nitrophenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline.
Diazotization and Sandmeyer Reaction: 3-fluoro-4-nitroaniline is then diazotized and subjected to a Sandmeyer reaction to introduce the pyridine ring, forming 5-(3-fluoro-4-nitrophenyl)pyridine.
Methoxylation: Finally, the compound undergoes methoxylation at the 2-position of the pyridine ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-(3-Fluoro-4-aminophenyl)-2-methoxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(3-Fluoro-4-nitrophenyl)-2-formylpyridine or 5-(3-Fluoro-4-nitrophenyl)-2-carboxypyridine.
Applications De Recherche Scientifique
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Radiopharmaceuticals: The fluorine atom in the compound can be replaced with radioactive isotopes for use in medical imaging techniques such as positron emission tomography (PET).
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: The electronic properties of the compound can influence the behavior of materials in which it is incorporated, such as enhancing conductivity or altering optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-nitrophenol: Similar in structure but lacks the pyridine ring and methoxy group.
3-Fluoro-4-nitroaniline: Similar in structure but lacks the pyridine ring and methoxy group.
5-(3-Fluoro-4-nitrophenyl)pyridine: Similar but lacks the methoxy group.
Uniqueness
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is unique due to the presence of both the methoxy group and the pyridine ring, which can influence its reactivity and applications
Propriétés
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDGPBPSKWLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


